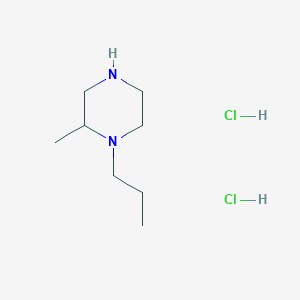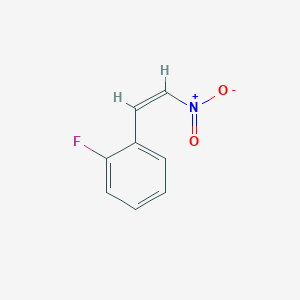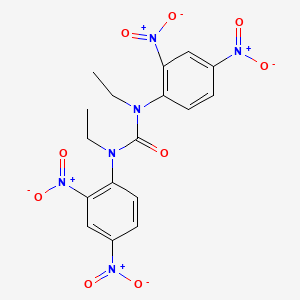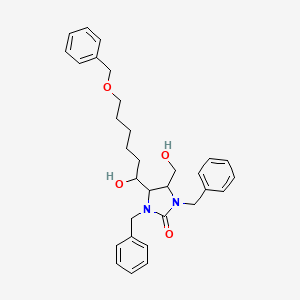
Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of 4-methylbenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The esterification of the carboxylate group and subsequent hydrochloride salt formation completes the synthesis .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride can be compared with other pyrrolidine derivatives, such as:
Methyl 3-pyrrolidinecarboxylate hydrochloride: Similar in structure but lacks the 4-methylphenyl group.
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of a methyl group on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H |
Clé InChI |
ZKJYOUSEYSCJPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)





